2-(Piperidin-1-yl)benzo[d]oxazol-5-amine
CAS No.:
Cat. No.: VC15854829
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine -](/images/structure/VC15854829.png)
Specification
Molecular Formula | C12H15N3O |
---|---|
Molecular Weight | 217.27 g/mol |
IUPAC Name | 2-piperidin-1-yl-1,3-benzoxazol-5-amine |
Standard InChI | InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2 |
Standard InChI Key | HUBLYOMFVGUXJJ-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(piperidin-1-yl)benzo[d]oxazol-5-amine is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . The structure comprises a benzo[d]oxazole ring system fused with a piperidine group at position 2 and a primary amine at position 5 (Figure 1). The piperidine substituent introduces conformational flexibility, while the amine group enhances hydrogen-bonding potential, critical for target engagement .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₃O |
Molecular Weight | 217.27 g/mol |
CAS Registry Number | 1355173-04-4 |
Purity (Standard) | ≥97% |
Solubility | Moderate in polar organic solvents |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 2-(piperidin-1-yl)benzo[d]oxazol-5-amine typically proceeds via a multi-step route involving nitro-group reduction and nucleophilic substitution .
Intermediate Preparation
5-Nitro-2-(piperidin-1-yl)benzo[d]oxazole serves as the key intermediate. It is synthesized by reacting 5-nitro-2-chlorobenzo[d]oxazole with piperidine under reflux conditions in anhydrous benzene, achieving yields >90% .
1H NMR (500 MHz, CDCl₃) of Intermediate:
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δ 8.14 (d, J = 2 Hz, 1H, H-4),
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δ 7.98–7.96 (dd, J = 9, 2.5 Hz, 1H, H-6),
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δ 7.29 (d, J = 9 Hz, 1H, H-7),
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δ 3.71 (s, 4H, piperidine H-2,6),
Reduction to Primary Amine
The nitro group at position 5 is reduced using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding the final amine derivative with >85% efficiency .
Pharmacological Applications
Cholinesterase Inhibition
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.363 μM), comparable to rivastigmine, via competitive binding at the catalytic anionic site . Piperidine’s flexibility enhances penetration into the AChE gorge, while the amine group stabilizes interactions with peripheral anionic sites .
Neuroprotective Effects
In vitro models demonstrate the compound’s ability to mitigate Aβ₁–₄₂-induced neurotoxicity by reducing oxidative stress (↓ROS by 40%) and inhibiting caspase-3 activation (↓activity by 35%) . These effects are attributed to its metal-chelating properties and modulation of NMDA receptor activity .
Structural Characterization
Spectroscopic Analysis
1H NMR (500 MHz, DMSO-d₆):
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δ 6.92 (d, J = 8.5 Hz, 1H, H-7),
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δ 6.78 (s, 1H, H-4),
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δ 6.61 (d, J = 8.5 Hz, 1H, H-6),
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δ 3.45–3.42 (m, 4H, piperidine H-2,6),
MS (EI+): m/z 217.27 [M]⁺, consistent with molecular formula C₁₂H₁₅N₃O .
"The integration of piperidine and benzoxazole moieties in this compound exemplifies a strategic approach to balancing target affinity and pharmacokinetic properties."
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